molecular formula C8H18N2 B1373214 N,1,2-trimethylpiperidin-4-amine CAS No. 90203-06-8

N,1,2-trimethylpiperidin-4-amine

Cat. No.: B1373214
CAS No.: 90203-06-8
M. Wt: 142.24 g/mol
InChI Key: AHEMOUYHIVTHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1,2-Trimethylpiperidin-4-amine is a piperidine derivative with three methyl substitutions at the nitrogen (N), 1-, and 2-positions of the six-membered piperidine ring. The compound’s structure combines a secondary amine at the 4-position with methyl groups that influence its electronic, steric, and physicochemical properties. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as building blocks for bioactive molecules targeting neurological and metabolic disorders.

Properties

IUPAC Name

N,1,2-trimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-6-8(9-2)4-5-10(7)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMOUYHIVTHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301284
Record name N,1,2-Trimethyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90203-06-8
Record name N,1,2-Trimethyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90203-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1,2-Trimethyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,2-trimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Another approach involves the reductive amination of 4-piperidone with formaldehyde and methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The alkylation method is commonly used in industrial settings due to its simplicity and high yield .

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

N-Substituted Piperidin-4-amines
  • N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine (): Substituents: A bulky 4-chlorophenylpentyl group at the N-position.
  • 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine ():
    • Substituents : A nitro group (electron-withdrawing) at the para position of the phenyl ring.
    • Impact : Reduced basicity of the amine due to electron withdrawal, contrasting with the electron-donating methyl groups in the target compound .
Ring-Modified Analogs
  • Tetrahydro-2H-pyran-4-amine derivatives ():
    • Structure : Oxygen atom replaces a CH₂ group in the ring, forming a tetrahydropyran.
    • Impact : Enhanced hydrogen-bonding capacity and altered ring conformation compared to piperidine. Example 14 (C₂₅H₃₈N₂O₂, MW 399.2) shows reduced basicity due to the ether oxygen .
Functionalized Piperidines
  • 1-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine ():
    • Substituents : A trifluoromethylbenzyl group at the N-position.
    • Impact : High lipophilicity (logP ~3.5 estimated) and metabolic stability due to the CF₃ group, differing from the simpler methyl groups in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Bioavailability Considerations
N,1,2-Trimethylpiperidin-4-amine* ~156.3 N-,1-,2-CH₃ ~1.2 Moderate solubility, high membrane permeability
Example 14 () 399.2 Piperidin-1-yl, cyclopentyl ~3.8 Reduced solubility due to bulk
Compound 272.31 CF₃-benzyl ~3.5 High lipophilicity, CNS penetration
Compound 15 () Not reported Phenyl-indole, dimethylamine ~2.9 Potential CYP450 interactions

*Estimated based on structural analogs.

Biological Activity

N,1,2-trimethylpiperidin-4-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a six-membered ring containing one nitrogen atom. The presence of three methyl groups at the nitrogen and carbon positions significantly influences its biological activity.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to modulate key pathways involved in neurodegenerative diseases:

  • Reduction of Amyloid-beta (Aβ) Production : The compound has been identified as a non-competitive β-secretase modulator, which is crucial in reducing Aβ secretion associated with Alzheimer's disease. It selectively decreases Aβ1–40 and Aβ1–42 levels while increasing levels of αCTFs (C-terminal fragments), which are protective against neurodegeneration .
  • Anti-inflammatory Activity : this compound exhibits anti-inflammatory properties by modulating autophagy markers and reducing neuroinflammation in various models of tauopathy .

2. Antioxidant Properties

The compound also possesses significant antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress within cells. This property is particularly relevant in contexts where oxidative damage contributes to cellular dysfunction and disease progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Autophagy : It influences the autophagic process, which is vital for cellular homeostasis and the clearance of damaged proteins and organelles. The compound's ability to enhance autophagic flux may contribute to its neuroprotective effects .
  • Inhibition of Key Enzymes : By acting as a β-secretase inhibitor, it alters the processing of amyloid precursor protein (APP), leading to reduced amyloid plaque formation .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various experimental models:

StudyModelFindings
Study 1Thy-Tau22 transgenic miceDemonstrated reduction in neurofibrillary degeneration and improved cognitive function .
Study 2In vitro assaysShowed significant inhibition of Aβ production and modulation of autophagy markers .
Study 3Cellular modelsExhibited antioxidant activity by reducing oxidative stress markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.